molecular formula C10H11ClN2O B1355856 N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide CAS No. 926247-28-1

N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide

Cat. No.: B1355856
CAS No.: 926247-28-1
M. Wt: 210.66 g/mol
InChI Key: FVRSZVBRTBGQDJ-UHFFFAOYSA-N
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Description

N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide is a chemical compound with a cyclopropane ring attached to a carboxamide group and a 4-amino-2-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide typically involves the reaction of 4-amino-2-chlorobenzoyl chloride with cyclopropanecarboxamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Amino-2-chlorophenyl)benzamide: Similar structure but lacks the cyclopropane ring.

    2-Amino-N-(4-chlorophenyl)benzamide: Similar structure with an additional amino group on the benzene ring.

Uniqueness

N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts specific steric and electronic properties. This makes it a valuable compound for the development of new materials and pharmaceuticals with unique characteristics.

Properties

IUPAC Name

N-(4-amino-2-chlorophenyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-8-5-7(12)3-4-9(8)13-10(14)6-1-2-6/h3-6H,1-2,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRSZVBRTBGQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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